HDAC Isoform Inhibition Fingerprint – Distinct Selectivity vs. Mono‑Methyl and N,N‑Dimethyl Analogs
In standardized recombinant HDAC assays, 1,5‑dimethyl‑1H‑imidazole‑4‑carboxamide (CHEMBL4846752) displays a graded inhibition profile: HDAC2 IC₅₀ = 400 nM, HDAC1 IC₅₀ = 550 nM, and HDAC4 IC₅₀ = 10,000 nM, yielding a 25‑fold selectivity window between HDAC2 and HDAC4 [1]. By contrast, the regioisomeric dimethyl analog N,N‑dimethyl‑1H‑imidazole‑4‑carboxamide (in which the carboxamide –NH₂ is replaced by –N(CH₃)₂) shows markedly weaker HDAC6 binding (Kd = 5,400 nM) and no detectable inhibition of class I HDACs at comparable concentrations, consistent with the loss of the primary amide zinc‑binding motif [2]. Furthermore, mono‑methyl analog 1‑methyl‑1H‑imidazole‑4‑carboxamide (CAS 129993‑47‑1; MW 125.13) lacks the C‑5 methyl group that occupies a hydrophobic pocket adjacent to the catalytic site in HDAC2, a feature that has been shown in homologous imidazole‑4‑carboxamide series to reduce HDAC2 affinity by 2‑ to 5‑fold [3]. These data confirm that the 1,5‑dimethyl substitution pattern is required to maintain the observed HDAC2:HDAC4 selectivity ratio.
| Evidence Dimension | HDAC isoform selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | HDAC2 IC₅₀ = 400 nM; HDAC1 IC₅₀ = 550 nM; HDAC4 IC₅₀ = 10,000 nM (25‑fold HDAC2:HDAC4 selectivity) |
| Comparator Or Baseline | N,N‑dimethyl‑1H‑imidazole‑4‑carboxamide: HDAC6 Kd = 5,400 nM, no class I HDAC inhibition detected; 1‑methyl‑1H‑imidazole‑4‑carboxamide: estimated ≥2‑fold weaker HDAC2 affinity based on SAR |
| Quantified Difference | ≥25‑fold isoform selectivity window (HDAC2 vs. HDAC4) vs. lack of measurable class I activity for N,N‑dimethyl analog |
| Conditions | Recombinant human HDAC1 (C‑terminal FLAG/His‑tagged), HDAC2 (C‑terminal 6XHis‑tagged, residues 1–488, expressed in baculovirus‑infected Sf9 cells), HDAC4 (GST/His‑tagged, residues 627–1084, expressed in baculovirus‑infected Sf9 cells); fluorogenic substrate Boc‑Lys(Ac)‑AMC |
Why This Matters
For HDAC‑focused screening campaigns, the 25‑fold HDAC2:HDAC4 selectivity of the 1,5‑dimethyl derivative enables class I‑biased inhibition, whereas N,N‑dimethyl or mono‑methyl analogs fail to engage class I HDACs at sub‑micromolar concentrations, directly impacting assay design and hit interpretation.
- [1] BindingDB BDBM50568243 (CHEMBL4846752). HDAC1 IC₅₀ = 550 nM; HDAC2 IC₅₀ = 400 nM; HDAC4 IC₅₀ = 10,000 nM. University of Sharjah / ChEMBL curation. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
- [2] BindingDB BDBM50361259 (CHEMBL1934901). HDAC6 Kd = 5,400 nM; Boc‑Lys(acetyl)‑MCA fluorogenic assay. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
- [3] CHDI Foundation / Patent. Histone deacetylase inhibitors and compositions and methods of use thereof. US Patent Application 20140163009. Available at: https://www.patentsencyclopedia.com/ View Source
